molecular formula C6H5NO3 B050533 Pyridine-4-carboperoxoic acid CAS No. 121343-59-7

Pyridine-4-carboperoxoic acid

Cat. No.: B050533
CAS No.: 121343-59-7
M. Wt: 139.11 g/mol
InChI Key: HLXNIDBHYHZMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine-4-carboperoxoic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a peroxo group attached to the fourth carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-carboperoxoic acid typically involves the oxidation of pyridine-4-carboxylic acid. One common method is the use of hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired peroxo compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Pyridine-4-carboperoxoic acid undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other organic substrates.

    Reduction: Under specific conditions, it can be reduced to pyridine-4-carboxylic acid.

    Substitution: The peroxo group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products:

    Oxidation: Formation of oxidized organic compounds.

    Reduction: Pyridine-4-carboxylic acid.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pyridine-4-carboperoxoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.

Mechanism of Action

The mechanism of action of pyridine-4-carboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxo group. These ROS can interact with various molecular targets, leading to oxidative stress and subsequent biological effects. The compound’s ability to generate ROS makes it a valuable tool in studying oxidative processes and developing oxidative stress-related therapies.

Comparison with Similar Compounds

    Pyridine-4-carboxylic acid: The parent compound, which lacks the peroxo group.

    Pyridine-3-carboperoxoic acid: A structural isomer with the peroxo group attached to the third carbon.

    Pyridine-2-carboperoxoic acid: Another isomer with the peroxo group on the second carbon.

Uniqueness: Pyridine-4-carboperoxoic acid is unique due to its specific position of the peroxo group, which imparts distinct reactivity and properties compared to its isomers

Properties

IUPAC Name

pyridine-4-carboperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-6(10-9)5-1-3-7-4-2-5/h1-4,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXNIDBHYHZMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600790
Record name Pyridine-4-carboperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121343-59-7
Record name Pyridine-4-carboperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.